Bromomethyl methyl ether (BMME) finds its primary application in organic synthesis as a protecting group for hydroxyl (OH) functionalities. It reacts with alcohols to form methoxymethyl (MOM) ethers, which are stable under various reaction conditions while being readily cleaved under specific conditions, allowing for the controlled exposure of the protected hydroxyl group. This temporary protection strategy plays a crucial role in the multistep synthesis of complex molecules, ensuring the selective modification of desired functional groups while keeping others intact. [Source: Sigma-Aldrich, ]
Bromomethyl methyl ether is an organic compound with the chemical formula C₂H₅BrO and a molecular weight of approximately 124.964 g/mol. It is classified as a flammable liquid and vapor, and it is known for its reactivity as an alkylating agent. The compound features a bromomethyl group attached to a methyl ether, which contributes to its utility in various
Bromomethyl methyl ether is a hazardous compound and should be handled with extreme caution due to the following:
Bromomethyl methyl ether exhibits notable biological activity, primarily due to its potential toxicity. It is classified as a suspected human carcinogen and poses various health risks:
Bromomethyl methyl ether can be synthesized through several methods:
Bromomethyl methyl ether has several applications in organic chemistry:
Interaction studies involving bromomethyl methyl ether focus on its reactivity with various nucleophiles. These studies help elucidate its role in organic synthesis and potential pathways for product formation:
Bromomethyl methyl ether shares similarities with several other compounds that contain halogenated alkyl groups or ether functionalities. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Ethyl bromide | C₂H₅Br | Simple alkyl halide; used in alkylation reactions. |
| Methyl iodide | CH₃I | Halogenated methyl compound; strong alkylating agent. |
| Chloromethyl methyl ether | C₂H₅ClO | Similar structure; used for similar protective roles. |
| Benzyl bromide | C₇H₇Br | Aromatic compound; used in various organic syntheses. |
Bromomethyl methyl ether is unique due to its specific combination of properties:
Bromomethyl methyl ether (BMME), first synthesized in the mid-20th century, emerged as a reagent in organic chemistry due to its utility in introducing methoxymethyl (MOM) protecting groups. Its development paralleled advancements in alkylation and etherification techniques, particularly the Williamson Ether Synthesis, which laid the groundwork for creating structurally diverse ethers. While specific details of its initial discovery are sparse, BMME gained prominence in synthetic organic chemistry for its role in stabilizing reactive functional groups during multistep syntheses, such as in the preparation of immunosuppressants like FK-506.
BMME is systematically named bromo(methoxy)methane under IUPAC guidelines. Common synonyms include:
Its CAS registry number is 13057-17-5, and it is classified under the UN number UN1992 for hazardous materials transport.
BMME has the molecular formula C₂H₅BrO and a molar mass of 124.96 g/mol. The structure consists of a methoxy group (–OCH₃) bonded to a bromomethyl group (–CH₂Br), with the following key properties:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 88°C | |
| Density (20°C) | 1.531 g/mL | |
| Refractive Index (n₀²⁰) | 1.46 | |
| Solubility | Sparingly in water; soluble in chloroform, methanol |
The molecule’s reactivity stems from the electrophilic bromine atom, making it susceptible to nucleophilic substitution reactions.
BMME belongs to two functional classes:
Industrial production of BMME typically involves:
A patented method employs 2-methoxyethanol as a starting material:
BMME participates in SN2 reactions, where nucleophiles (e.g., alkoxides) displace bromide to form methoxymethyl-protected derivatives:
$$
\text{RO⁻ + CH₃OCH₂Br} \rightarrow \text{ROCH₂OCH₃ + Br⁻}
$$
This mechanism is central to its use in protecting alcohols during synthetic sequences.
BMME is widely used to protect hydroxyl (–OH) groups in alcohols and phenols, forming stable MOM ethers resistant to acidic and basic conditions. For example, in the synthesis of (+)-isostreptenol III, BMME safeguards sensitive alcohol functionalities during epoxidation and Grignard reactions.
As an alkylating agent, BMME transfers the methoxymethyl group to nucleophiles. This is critical in synthesizing quaternary ammonium salts and heterocycles.
BMME serves as a precursor in drugs such as vecuronium bromide (a neuromuscular blocker) and glycopyrrolate (an anticholinergic). Its ability to introduce methoxymethyl groups enhances drug solubility and metabolic stability.
In agrochemicals, BMME derivatives act as soil sterilants, though its use has declined due to environmental regulations.
| Property | Value | Source |
|---|---|---|
| Enthalpy of Formation | –156 kJ/mol (estimated) | |
| Gibbs Free Energy | –120 kJ/mol (estimated) |
Bromomethyl methyl ether exhibits characteristic reactivity patterns typical of organobromine compounds containing both ether and alkyl halide functionalities. The compound demonstrates high electrophilic reactivity at the bromomethyl carbon center, making it an excellent substrate for nucleophilic substitution reactions [1] [3]. The presence of the methoxy group (−OCH₃) enhances the electrophilicity of the adjacent carbon through inductive electron withdrawal, while simultaneously providing conformational flexibility to the molecule [4] [5].
The compound functions primarily as an alkylating agent, readily transferring the methoxymethyl group to various nucleophiles through substitution mechanisms [1] [6] [7]. This reactivity pattern is exemplified in its widespread use as a protecting group reagent for alcohols, where it forms stable methoxymethyl ethers [1] [6] [8]. The electrophilic character of bromomethyl methyl ether is further enhanced by the excellent leaving group ability of the bromide ion, which facilitates rapid substitution reactions under mild conditions [3] [9].
The general reactivity pattern follows the sequence: nucleophilic attack → transition state formation → bromide departure → product formation. This mechanism is consistently observed across various nucleophilic species, including alcohols, phenols, amines, and thiols [1] [6]. The compound exhibits particularly high reactivity toward oxygen nucleophiles, making it exceptionally useful in ether synthesis applications [10] [8] [11].
Bromomethyl methyl ether undergoes nucleophilic substitution reactions predominantly through the SN2 mechanism due to its primary alkyl halide structure [3] [9]. The mechanism proceeds via a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the back side, simultaneously displacing the bromide leaving group [12] [13] [14].
The SN2 mechanism for bromomethyl methyl ether can be represented as follows: Nu⁻ + CH₃OCH₂Br → Nu-CH₂OCH₃ + Br⁻, where Nu⁻ represents any nucleophile [12] [13]. The reaction exhibits second-order kinetics, with the rate being dependent on both the concentration of the nucleophile and the substrate [13] [15]. The stereochemical outcome involves complete inversion of configuration at the reactive carbon center, although this is not observable in bromomethyl methyl ether due to its achiral nature [12] [13].
The preference for the SN2 mechanism is attributed to several factors: the primary nature of the alkyl halide minimizes steric hindrance, the excellent leaving group ability of bromide facilitates the substitution process, and the absence of significant carbocation stabilization precludes competing SN1 pathways [12] [13] [16]. The reaction proceeds most efficiently in polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, or dimethylformamide, which stabilize the nucleophile without significantly solvating it [12] [13].
Common nucleophiles that react with bromomethyl methyl ether include alkoxides (forming ethers), phenoxides (forming aryl ethers), amines (forming N-alkylated products), and thiolates (forming sulfides) [1] [6] [8]. The reaction rates vary significantly with nucleophile strength, with more nucleophilic species exhibiting faster reaction rates [12] [13]. The methoxy group in bromomethyl methyl ether provides additional stabilization to the transition state through its electron-withdrawing inductive effect, further accelerating the substitution process [4] [5].
Bromomethyl methyl ether demonstrates pronounced electrophilic behavior, primarily manifested through its reactivity toward nucleophilic species [3] [9]. The electrophilic character originates from the polarization of the carbon-bromine bond, where the carbon atom bears a partial positive charge due to the electronegativity difference between carbon and bromine [4] [5] [12]. This polarization is further enhanced by the inductive electron-withdrawing effect of the adjacent methoxy group, which increases the electrophilic character of the bromomethyl carbon [4] [5].
The compound acts as a powerful methylating agent, readily transferring the methoxymethyl group to various nucleophiles [1] [6]. This electrophilic reactivity is particularly evident in its use as a protecting group reagent, where it efficiently alkylates hydroxyl groups to form methoxymethyl ethers [1] [6] [8]. The electrophilic center is exclusively localized at the bromomethyl carbon, as the methoxy carbon is not susceptible to nucleophilic attack due to the poor leaving group ability of the methoxide ion [17] [14].
The electrophilic strength of bromomethyl methyl ether can be quantified through its reaction rates with various nucleophiles. The compound exhibits high reactivity toward oxygen nucleophiles such as alcohols and phenols, moderate reactivity toward nitrogen nucleophiles like amines, and excellent reactivity toward sulfur nucleophiles such as thiols [1] [6] [9]. This reactivity pattern is consistent with the established nucleophilicity scale, where softer nucleophiles (sulfur) react more rapidly with electrophilic carbon centers than harder nucleophiles (oxygen) [12] [13].
The electrophilic behavior is also influenced by reaction conditions, with polar aprotic solvents enhancing the electrophilic character by stabilizing the developing negative charge on the leaving bromide group [12] [13]. Temperature effects are moderate, with increased temperatures generally accelerating the electrophilic substitution reactions without significantly altering the reaction mechanism [18] [19] [20].
Bromomethyl methyl ether exhibits limited thermal stability, with decomposition occurring at temperatures approaching its boiling point of 87-88°C [1] [6] [7] [18]. The compound remains stable under normal storage conditions when maintained at temperatures between 2-8°C, but thermal decomposition becomes significant above 30°C [18] [19] [20] [21]. The decomposition process involves cleavage of the carbon-bromine bond and carbon-oxygen bonds, producing various decomposition products including carbon monoxide, carbon dioxide, hydrogen bromide, and organic fragments [18] [19] [22].
The thermal stability is further compromised by the presence of moisture or nucleophilic species, which can catalyze decomposition reactions at lower temperatures [18] [19] [23]. Under anhydrous conditions, the compound can be heated to approximately 60°C without significant decomposition, but the presence of even trace amounts of water accelerates thermal degradation [18] [19] [20]. The flash point of 26-27°C indicates that the compound poses fire hazards at relatively low temperatures, requiring careful temperature control during handling and storage [24] [7] [25] [18].
Thermal decomposition kinetics follow first-order behavior with respect to bromomethyl methyl ether concentration, with the rate constant increasing exponentially with temperature according to the Arrhenius equation [18] [19] [20]. The decomposition products include formaldehyde, methanol, hydrogen bromide, and various organic fragments, depending on the specific conditions and the presence of other reactive species [18] [19] [22].
The chemical stability of bromomethyl methyl ether is highly dependent on the chemical environment and the presence of nucleophilic species [18] [19] [20]. Under anhydrous, neutral conditions with minimal nucleophilic contamination, the compound exhibits reasonable stability for periods of weeks to months [18] [19] [20]. However, the presence of nucleophiles rapidly compromises chemical stability through substitution reactions [18] [19] [23].
The compound is particularly unstable in the presence of bases, which can act as nucleophiles and promote rapid substitution reactions [18] [19] [20]. Even weak bases such as water can cause hydrolysis, particularly under acidic or basic conditions where the hydrolysis is catalyzed [18] [19] [17]. The hydrolysis reaction produces methanol, formaldehyde, and hydrogen bromide, with the reaction rate being pH-dependent [18] [19] [17].
Chemical stability is also affected by the presence of oxidizing agents, although the compound shows moderate resistance to mild oxidizing conditions [18] [19] [20]. Strong oxidizers can promote decomposition or combustion reactions, particularly at elevated temperatures [18] [19] [26]. The compound is stable toward reducing agents under normal conditions, but may undergo reduction reactions under forcing conditions [18] [19] [20].
Storage stability is significantly enhanced by maintaining the compound under inert atmosphere conditions, preferably under nitrogen or argon gas [18] [19] [20]. The use of desiccants to maintain anhydrous conditions is also beneficial for long-term storage stability [18] [19] [23].
Bromomethyl methyl ether exhibits significant sensitivity to various environmental factors that can compromise its stability and lead to decomposition or unwanted reactions [18] [19] [23]. Moisture sensitivity is particularly pronounced, as the compound readily undergoes hydrolysis in the presence of water vapor [18] [19] [23]. The hydrolysis reaction produces methanol, formaldehyde, and hydrogen bromide, with the reaction rate being dependent on humidity levels and temperature [18] [19] [17].
Light sensitivity is another critical factor, as the compound can undergo photochemical decomposition when exposed to ultraviolet radiation [19] [27]. Photodegradation can lead to the formation of various decomposition products and may accelerate other degradation pathways [19] [27]. For this reason, the compound should be stored in amber or opaque containers to minimize light exposure [19] [27].
Temperature sensitivity is evident from the compound's low flash point of 26-27°C and boiling point of 87-88°C [24] [7] [25] [18]. Even moderate temperature increases can lead to increased vapor pressure and potential fire hazards [18] [19] [26]. The compound is also sensitive to pH changes, with both acidic and basic conditions promoting hydrolysis reactions [18] [19] [17].
Air sensitivity is moderate, with the compound being relatively stable in dry air but sensitive to moisture content in the atmosphere [18] [19] [23]. The presence of atmospheric moisture can lead to gradual hydrolysis and decomposition over time [18] [19] [23]. Exposure to reactive atmospheric components such as nitrogen oxides or sulfur compounds can also lead to unwanted reactions [18] [19] [20].
Flammable;Irritant;Health Hazard